N-(1-acetylindolin-5-yl)-2-methoxyacetamide
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Overview
Description
N-(1-acetylindolin-5-yl)-2-methoxyacetamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indoline core with an acetyl group at the nitrogen atom and a methoxyacetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetylindolin-5-yl)-2-methoxyacetamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole or its derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Acetylation: The nitrogen atom of the indoline core is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methoxyacetamide Formation: The final step involves the introduction of the methoxyacetamide group. This can be achieved by reacting the acetylated indoline with methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-acetylindolin-5-yl)-2-methoxyacetamide can undergo oxidation reactions, particularly at the indoline core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new amide or thioamide derivatives.
Scientific Research Applications
Chemistry: N-(1-acetylindolin-5-yl)-2-methoxyacetamide is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in drug development. It is particularly of interest in the development of new therapeutic agents for inflammatory diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it may interact with DNA and proteins, thereby affecting cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(1-acetylindolin-5-yl)propionamide
- 1-(1-acetylindolin-5-yl)-2-chloroethanone
- 2,3-dihydro-1H-indol-5-ylmethylamine
Comparison: N-(1-acetylindolin-5-yl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. Compared to N-(1-acetylindolin-5-yl)propionamide, the methoxyacetamide derivative may exhibit different pharmacokinetic and pharmacodynamic profiles. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-7-11(3-4-12(10)15)14-13(17)8-18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDRXNVHVUBJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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